9-cis-4-Oxoretinoic acid-d3 is a synthetic derivative of retinoic acid, specifically designed for scientific research. It is notable for its role in modulating gene expression and influencing cellular processes. This compound is categorized under retinoids, which are compounds derived from vitamin A that play critical roles in growth, development, and cellular differentiation.
9-cis-4-Oxoretinoic acid-d3 is synthesized rather than extracted from natural sources. Its synthesis typically involves the modification of existing retinoid structures, particularly through the isomerization of all-trans-retinoic acid or through specific synthetic pathways that yield the desired 9-cis configuration.
This compound falls under the classification of retinoids, which are organic compounds that are chemically related to vitamin A. Retinoids can be categorized into natural retinoids (like retinol and retinal) and synthetic retinoids (like 9-cis-4-Oxoretinoic acid-d3), which are designed for specific biological activities.
The synthesis of 9-cis-4-Oxoretinoic acid-d3 can be achieved through several methods:
The synthesis often requires precise control over reaction conditions such as temperature and solvent choice to minimize degradation and maximize yield. The use of specialized chromatographic systems allows for effective separation of isomers, ensuring that the desired compound is obtained in a pure form.
The molecular structure of 9-cis-4-Oxoretinoic acid-d3 features a characteristic retinoid backbone with specific functional groups that confer its biological activity. The compound's structure includes multiple double bonds and a carboxylic acid functional group, which are crucial for its interaction with nuclear receptors.
9-cis-4-Oxoretinoic acid-d3 participates in various chemical reactions typical for retinoids:
These reactions often require specific catalysts or conditions to proceed efficiently. For instance, light exposure can facilitate isomerization processes, while certain enzymes may catalyze oxidation reactions.
The mechanism of action for 9-cis-4-Oxoretinoic acid-d3 primarily involves its binding to nuclear receptors such as retinoic acid receptors (RARs) and retinoid X receptors (RXRs). Upon binding, these receptors undergo conformational changes that allow them to regulate gene expression by interacting with specific DNA sequences known as retinoic acid response elements.
Research indicates that 9-cis-4-Oxoretinoic acid-d3 can activate gene transcription involved in cellular differentiation and proliferation, similar to other biologically active retinoids . Studies have shown altered mRNA expression levels for numerous genes upon treatment with this compound.
Relevant analyses include spectroscopic methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm structure and purity.
9-cis-4-Oxoretinoic acid-d3 has several applications in scientific research:
9-cis-4-Oxoretinoic acid (9-cis-4-Oxo-RA) is a CYP26-mediated metabolite of 9-cis-retinoic acid (9-cis-RA), formed via enzymatic oxidation at the carbon-4 position of the β-ionone ring. This reaction is catalyzed by cytochrome P450 enzymes (primarily CYP26A1, B1, and C1), which regulate retinoid homeostasis by converting active retinoids into polar metabolites for excretion [10]. The cis configuration at the C9 double bond is retained during oxidation, yielding isomers with distinct receptor-binding properties compared to all-trans counterparts. Notably, 9-cis-4-Oxo-RA retains partial biological activity despite being a degradation intermediate, as demonstrated by its capacity to transactivate nuclear receptors at micromolar concentrations .
The deuterated analog 9-cis-4-Oxoretinoic acid-d3 (CAS 1185241-31-9) incorporates three deuterium atoms at the methyl group (position 7), enhancing metabolic stability for research applications. This isotopic labeling allows precise tracking of endogenous 9-cis-4-Oxo-RA synthesis, distribution, and clearance in vivo [9] [10]. The synthetic pathway involves:
Table 1: Enzymatic Pathways in 9-cis-4-Oxo-RA Biosynthesis
Enzyme | Reaction | Subcellular Localization | Primary Tissue Sites |
---|---|---|---|
CYP26A1 | C4 oxidation of 9-cis-RA | Endoplasmic reticulum | Liver, brain, skin |
CYP26B1 | C4/C18 oxidation | Endoplasmic reticulum | Brain, placenta |
Alcohol dehydrogenases (ADH4) | Retinol → Retinal | Cytosol | Liver, intestine |
Aldehyde dehydrogenases (ALDH1A2) | Retinal → RA | Cytosol | Liver, dendritic cells |
Endogenous 9-cis-4-Oxo-RA exhibits tissue-specific distribution, with highest concentrations detected in the liver (>50 nM) due to its role in retinoid storage and metabolism [1] [2]. In hepatic stellate cells (HSCs), 9-cis-4-Oxo-RA co-localizes with cellular retinol-binding protein 1 (CRBP1), which facilitates its intracellular transport and limits non-specific oxidation [4]. The brain and skin show intermediate levels (5–20 nM), while plasma concentrations are markedly lower (<2 nM) due to rapid clearance [1] [8].
Physiological concentrations correlate with retinoid homeostasis and are influenced by:
Table 2: Physiological Concentrations of 9-cis-Substituted Retinoids in Mammalian Tissues
Tissue | 9-cis-4-Oxo-RA (nM) | 9-cis-RA (nM) | S-4-oxo-9-cis-13,14-DHRA (nM) | Detection Method |
---|---|---|---|---|
Liver | 50–75 | 5–10 | 80–100* | LC-MS/MS |
Brain | 10–20 | 1–3 | 15–25 | HPLC-UV |
Plasma | 1–2 | ND** | 5–8 | LC-MS/MS |
Skin | 15–30 | 3–7 | 20–40 | HPLC-UV |
S-4-oxo-9-cis-13,14-DHRA exceeds all-trans-RA levels in murine liver [1]; *ND: Not detected at physiological concentrations [8].*
Species-specific variations in 9-cis-4-Oxo-RA abundance reflect differences in retinoid metabolism kinetics and enzyme expression. Murine models show the highest hepatic concentrations, with S-4-oxo-9-cis-13,14-dihydroretinoic acid (S-4-oxo-9-cis-DHRA) reaching 80–100 nM—exceeding all-trans-RA levels by 2-fold [1] [8]. This metabolite activates retinoic acid receptor (RAR) signaling in vivo, inducing morphological changes in chicken wing buds akin to all-trans-RA [1]. In contrast, human tissues exhibit lower 9-cis-4-Oxo-RA concentrations (<30 nM), possibly due to higher CYP26B1-mediated clearance [6] [10].
Key interspecies differences include:
Table 3: Species Comparison of Hepatic 9-cis-Substituted Retinoids
Species | 9-cis-4-Oxo-RA (nM) | 9-cis-RA (nM) | S-4-oxo-9-cis-DHRA (nM) | Key Metabolic Features |
---|---|---|---|---|
Mouse (C57BL/6) | 50–75 | 5–10 | 80–100 | High LRAT expression; Efficient RE storage |
Rat (Sprague-Dawley) | 60–80 | 4–8 | 70–90 | Elevated hepatic CRBP1 |
Human | 20–30 | 1–3 | 10–15* | Higher CYP26B1 activity |
Chicken embryo | ND | ND | Active at 10–100 nM** | Sensitive to teratogenic effects |
Estimated from plasma metabolites [6]; *Exogenous application in developmental studies [1].*
CAS No.: 16903-37-0
CAS No.: 76663-30-4
CAS No.:
CAS No.: 129725-38-8
CAS No.: 84285-33-6